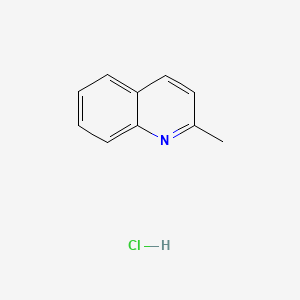

2-Methylquinolinium chloride

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

62763-89-7 |

|---|---|

Formule moléculaire |

C10H10ClN |

Poids moléculaire |

179.64 g/mol |

Nom IUPAC |

2-methylquinolin-1-ium;chloride |

InChI |

InChI=1S/C10H9N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h2-7H,1H3;1H |

Clé InChI |

XTSLCRPEKXYGBR-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C=C1.Cl |

SMILES canonique |

CC1=[NH+]C2=CC=CC=C2C=C1.[Cl-] |

Autres numéros CAS |

62763-89-7 |

Pictogrammes |

Irritant |

Numéros CAS associés |

91-63-4 (Parent) |

Synonymes |

2-methylquinoline 2-methylquinoline hydrochloride 2-methylquinoline mesylate 2-methylquinoline monosulfate 2-methylquinoline sulfate quinaldine |

Origine du produit |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction Studies

X-ray diffraction is a pivotal technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For 2-methylquinolinium chloride and its derivatives, these studies offer precise insights into molecular geometry, crystal packing, and the non-covalent interactions that govern their solid-state architecture.

Single crystal X-ray diffraction (SCXRD) analysis provides unambiguous determination of molecular structure. Studies on salts containing the 2-methylquinolinium cation have successfully detailed its crystallographic parameters.

For instance, the crystal structure of bis(2-methylquinolinium) tetrachloroferrate(III) chloride, (C₁₀H₁₀N)₂[FeCl₄]Cl, has been determined. researchgate.net The asymmetric unit of this compound consists of two distinct 2-methylquinolinium cations, a tetrachloroferrate(III) anion, and a chloride anion. researchgate.net The compound crystallizes in the triclinic space group P1. researchgate.net

Derivatives of 2-methylquinolinium have also been extensively studied. The salt 2-methylquinolinium picrate (B76445) (2MQPA) crystallizes in a monoclinic system with the centrosymmetric space group P21/c. researchgate.net Another example, 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate, crystallizes in the triclinic space group P-1. researchgate.net Its asymmetric unit contains an 8-hydroxy-2-methylquinolinium cation, a chloride anion, and two water molecules. researchgate.net

A summary of crystallographic data for selected 2-methylquinolinium derivatives is presented below.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| bis(2-methylquinolinium) tetrachloroferrate(III) chloride | Triclinic | P1 | researchgate.net |

| 2-methylquinolinium picrate (2MQPA) | Monoclinic | P21/c | researchgate.net |

| 8-hydroxy-2-methylquinolinium chloride dihydrate | Triclinic | P-1 | researchgate.net |

The crystal packing of this compound derivatives is significantly influenced by a variety of intermolecular interactions.

Hydrogen Bonding: In the crystal structure of bis(2-methylquinolinium) tetrachloroferrate(III) chloride, N—H⋯Cl hydrogen bonds are observed, connecting the cationic and anionic components. researchgate.net Similarly, in derivatives like 8-hydroxy-2-methylquinolinium chloride dihydrate, charge-assisted ammonium-N–H···O hydrogen bonds are a key feature. researchgate.net In other salts, the cation can be linked to the anion via O—H⋯O hydrogen bonds. researchgate.net The formation of robust supramolecular heterosynthons, such as the R²₂(8) motif, is often driven by pairs of N—H⋯O hydrogen bonds between the quinolinium cation and an anionic partner. iucr.org

Halogen Bonding: While less common for the simple chloride salt, halogen bonding becomes a significant factor in derivatives containing other halogens or when the chloride ion itself acts as a halogen bond acceptor. otago.ac.nznih.gov Halogen bonds (e.g., Cl⋯Cl or C—Cl⋯π) can further stabilize crystal structures alongside hydrogen bonding and π-stacking. iucr.org In some systems, anion–π interactions between a chloride ion and the π-system of the aromatic cation are also identified as important packing forces. rsc.org

The interplay of the aforementioned intermolecular forces results in complex and well-defined supramolecular architectures. In the crystal structure of bis(2-methylquinolinium) tetrachloroferrate(III) chloride, the π–π stacking interactions arrange the cations in a distinct ABBA pattern. researchgate.net The combination of hydrogen bonds and π-stacking interactions consolidates the three-dimensional packing. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectra of N-methylquinolinium derivatives show characteristic signals for the protons of the quinolinium core and the methyl groups. The positive charge on the nitrogen atom causes a significant downfield shift for the protons on the heterocyclic ring, making them appear at high chemical shift (δ) values, often above 8.0 ppm.

For example, in a study of various N-methylquinolinium derivatives, the protons on the quinolinium ring system appear in the range of 7.9 to 10.0 ppm in DMSO-d₆. uantwerpen.be The N-methyl group (N-CH₃) typically shows a singlet at around 4.4-4.6 ppm, while the 2-methyl group (C-CH₃) appears further upfield as a singlet around 2.6-2.8 ppm. uantwerpen.be

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinolinium Ring Protons | 7.99 - 9.46 | m, d, t |

| N-CH₃ | 4.58 | s |

| C(2)-CH₃ or C(3)-CH₃ | 2.61 | s |

*s = singlet, d = doublet, t = triplet, m = multiplet. Data for 2,3-dimethyl-1-methylquinolinium tosylate.

The ¹³C NMR spectra provide complementary information. The carbons in the aromatic quinolinium ring typically resonate in the region of 115-150 ppm. clockss.org The carbon atom of the N-methyl group is also identifiable in the spectrum. As with ¹H NMR, the specific chemical shifts are sensitive to the substitution pattern and the counter-anion. researchgate.net

| Carbon Group | Chemical Shift (δ, ppm) |

|---|---|

| Quinolinium Ring Carbons | 114.5, 147.0 |

| Methyl/Methylene Carbons | -1.6, 12.9, 24.2 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Elucidation

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the bonding framework of a molecule. mt.com These methods probe the vibrational energy levels of a molecule, which are unique and serve as a molecular "fingerprint". mt.commhlw.go.jp While both are based on molecular vibrations, their selection rules are different, often providing complementary information. mpg.de Infrared activity requires a change in the dipole moment during a vibration, whereas Raman activity depends on a change in the polarizability of the molecule. mpg.de

For this compound, the spectra are expected to be dominated by vibrations associated with the quinolinium ring system and the methyl group. The positive charge on the nitrogen atom influences the electronic distribution and thus the vibrational frequencies of the heterocyclic ring.

Based on studies of similar quinoline (B57606) derivatives, such as 4-amino-2-methylquinoline and 2-methyl-8-quinolinol complexes, characteristic vibrational modes can be predicted. ijcce.ac.irresearchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinolinium ring are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) group attached to the C2 position will exhibit symmetric and asymmetric stretching vibrations, usually found in the 2850-2980 cm⁻¹ range. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinolinium ring are expected to produce strong bands in the 1400-1650 cm⁻¹ region. ijcce.ac.irresearchgate.net The quaternization of the nitrogen atom can shift these frequencies compared to the neutral quinoline molecule.

CH₃ Bending: The bending (deformation) vibrations of the methyl group typically appear around 1375-1450 cm⁻¹.

Ring Vibrations and C-H Bending: The in-plane and out-of-plane bending vibrations of the C-H bonds and the ring skeletal vibrations occur at lower frequencies, providing a complex and highly characteristic pattern in the fingerprint region (below 1500 cm⁻¹).

The complementarity of FTIR and Raman is particularly useful; for instance, symmetric vibrations of the aromatic ring that are weak in the IR spectrum may show strong intensity in the Raman spectrum. spectroscopyonline.com

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR (Variable), Raman (Strong) |

| Aliphatic C-H Stretch | 2850 - 2980 | FTIR (Medium-Strong), Raman (Strong) |

| C=C / C=N Ring Stretch | 1400 - 1650 | FTIR (Strong), Raman (Strong) |

| Methyl (CH₃) Bending | 1375 - 1450 | FTIR (Medium), Raman (Medium) |

UV-Visible Absorption Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. ijcce.ac.ir The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. ijcce.ac.ir The wavelength of maximum absorption (λmax) is related to the energy difference between these states and is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. researchgate.net

The chromophore in this compound is the quinolinium ring system. This extended conjugated system of pi (π) electrons is responsible for its characteristic UV absorption. The presence of conjugation, where alternating single and double bonds create a delocalized system of electrons, significantly lowers the energy required for electronic transitions, shifting the absorption to longer wavelengths. shimadzu.comlibretexts.org

The UV-visible spectrum of this compound is expected to display multiple absorption bands, primarily corresponding to π → π* transitions within the aromatic ring. In similar N-methylquinolinium derivatives, these transitions are well-documented. uantwerpen.be The spectrum is typically recorded in a solvent, such as ethanol (B145695) or methanol (B129727), which does not absorb in the same region as the analyte. researchgate.net

The expected absorption maxima for this compound would be similar to those of the quinolinium cation. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The exact position and intensity (molar absorptivity, ε) of these peaks can be influenced by the solvent and the presence of substituents on the ring.

Table 2: Expected Electronic Transitions and Absorption Maxima for this compound

| Electronic Transition | Expected λmax Region (nm) | Chromophore |

|---|---|---|

| π → π* | ~230 - 240 | Quinolinium Ring |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. mpg.deuantwerpen.be

For this compound, the molecular formula is C₁₀H₁₀ClN. To calculate the theoretical elemental composition, the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N) are used to determine the molecular weight and the percentage of each element.

Molecular Formula: C₁₀H₁₀ClN

Atomic Masses (approx.): C = 12.01, H = 1.01, Cl = 35.45, N = 14.01

Molecular Weight: (10 * 12.01) + (10 * 1.01) + (1 * 35.45) + (1 * 14.01) = 120.1 + 10.1 + 35.45 + 14.01 = 179.66 g/mol

The theoretical percentages are calculated as follows:

%C = (120.1 / 179.66) * 100 ≈ 66.85%

%H = (10.1 / 179.66) * 100 ≈ 5.62%

%N = (14.01 / 179.66) * 100 ≈ 7.80%

Experimental values obtained from an elemental analyzer for a pure sample of this compound should closely align with these theoretical percentages, typically within a ±0.4% margin, thereby verifying its empirical formula. uantwerpen.be

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 66.85 |

| Hydrogen | H | 5.62 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Quinoline |

| 4-amino-2-methylquinoline |

| 2-methyl-8-quinolinol |

| N-methylquinolinium |

| Ethanol |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of 2-methylquinolinium derivatives. nrel.govresearchgate.net These methods offer a balance between computational cost and accuracy for studying organic molecules. nrel.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For quinolinium derivatives, DFT methods are employed to find the optimized molecular structure, which can then be compared with experimental data, such as that from X-ray crystallography. researchgate.netresearchgate.net The process involves iterative calculations to minimize the energy of the molecule, leading to the prediction of bond lengths, bond angles, and dihedral angles. arxiv.org

The electronic structure, which describes the arrangement and energy of electrons within the molecule, is also determined through these calculations. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). osti.gov The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic properties. frontiersin.org For instance, methylation of a quinoline (B57606) to form a quinolinium cation can lead to a significant stabilization of the LUMO, altering the electronic characteristics of the molecule. osti.gov

Table 1: Illustrative Data from DFT Calculations for a Quinolinium Derivative

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 15.0 D |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Theoretical calculations are powerful tools for predicting various spectroscopic properties, which can then be validated against experimental measurements. arxiv.org Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). tandfonline.comriken.jp By calculating the vertical excitation energies and oscillator strengths, researchers can assign the observed absorption bands to specific electronic transitions within the molecule, such as π→π* and n→π* transitions. tandfonline.com Good agreement between theoretical and experimental spectra provides confidence in the computational model. tandfonline.com

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated using DFT. researchgate.net The calculated frequencies and intensities of vibrational modes can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular vibrations, such as C-H stretching, C=C stretching, and ring deformation modes. tandfonline.com

The distribution of electric charge within a molecule is a key determinant of its interactions and reactivity. Quantum chemical calculations can provide detailed information about the charge distribution through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Analysis of electronic transitions, often performed using TD-DFT, reveals the nature of excited states. tandfonline.com It can identify which molecular orbitals are involved in a particular electronic excitation. For example, in some quinolinium derivatives, the lowest energy transition may be a charge-transfer transition, where an electron moves from one part of the molecule to another upon excitation. osti.govresearchgate.net Understanding these transitions is crucial for applications in areas like fluorescence sensing. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. nih.gov MD simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system. researchgate.net These simulations can be used to study the conformational changes of the 2-methylquinolinium cation, its interactions with solvent molecules, and its association with the chloride anion in solution. mdpi.com By tracking the trajectories of the atoms, MD can reveal information about the stability of different conformations and the nature of intermolecular forces at play. nih.gov

Theoretical Studies on Hydrogen Bonding Networks and Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonds, play a critical role in the structure and properties of molecular crystals and biological systems. wikipedia.orgmonash.edu In the solid state, 2-methylquinolinium chloride and its derivatives can form extensive hydrogen bonding networks. For instance, in hydrated crystal structures of related compounds, the protonated nitrogen of the quinolinium cation can form hydrogen bonds with water molecules and the chloride anion. researchgate.net

Energy Framework Analysis and Crystal Packing Prediction

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal structure. rsc.org This method calculates the pairwise interaction energies between molecules in the crystal and represents them as a network of cylinders, where the thickness of the cylinder corresponds to the strength of the interaction. frontiersin.org This provides a clear picture of the energetic topology of the crystal packing, highlighting the dominant interactions that stabilize the crystal lattice. acs.org Such analyses can help in understanding the mechanical properties of crystals and in comparing the stability of different polymorphic forms. rsc.orgresearchgate.net While direct prediction of the crystal structure of this compound from its molecular structure alone remains a significant challenge, energy framework analysis provides a powerful means to understand and rationalize experimentally observed crystal structures.

Photophysical Properties and Luminescence Phenomena

Fluorescence and Phosphorescence Characteristics of 2-Methylquinolinium Systems

2-Methylquinolinium salts are known for their fluorescent properties, emitting light upon excitation with a suitable wavelength. The fluorescence of these compounds is a complex phenomenon influenced by the molecular structure, the surrounding environment, and the nature of the counter-ion. For instance, the fluorescence emission of 1-methyl-7-amino-quinolinium-based probes can be significantly high, with fluorescence lifetimes in the range of 12–13 ns. nih.gov In contrast, some tripodal liquid-crystalline quinolinium salts show no photoluminescence in THF solution but exhibit strong yellow emission upon aggregation in a THF/water mixture, a phenomenon known as aggregation-induced emission (AIE). researchgate.net

The emission spectra of 2-methylquinolinium derivatives can be tuned by chemical modifications. For example, the reaction of 2-methylquinolinium salts with p-substituted benzaldehydes yields styryl quinolinium dyes whose electronic absorption and fluorescence emission spectra are highly sensitive to the substituents on the aromatic ring. researchgate.net Similarly, quaternised quinoline-based donor-acceptor compounds can be designed to access delayed fluorescence. rsc.org For instance, the electronic absorption spectrum of a specific monomethine cyanine (B1664457) dye based on a quinolinium moiety shows a peak at 510 nm, with a characteristic fluorescence emission maximum at 542 nm when excited at 480 nm. tandfonline.com

While fluorescence is a well-documented characteristic of quinolinium systems, phosphorescence—emission from a triplet excited state—is less common at room temperature but can be observed under specific conditions. rsc.org In some organic salts containing quinolinium, room temperature phosphorescence (RTP) can be achieved, and the interplay between thermally activated delayed fluorescence (TADF) and RTP can be tuned by the choice of the anion. rsc.org For example, replacing a pyridinium (B92312) unit with a quinolinium unit in certain carbazole-containing compounds leads to an increase in π–π interactions, and the resulting quinolinium bromide salt (Qui-Br) displays TADF. rsc.org The accessibility of the phosphorescent triplet state can be enhanced by the presence of halide anions, which can reduce fluorescence and promote phosphorescence. rsc.org

Photoluminescence Quantum Yields and Efficiency Studies

The efficiency of the luminescence process in 2-methylquinolinium systems is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons. This parameter is highly sensitive to the molecular structure and the environment. For instance, 1-methyl-7-amino-quinolinium-based fluorophores can exhibit high fluorescence quantum yields, in the range of 0.7 to 0.8. nih.gov A zinc (II) complex with 2-methyl-8-quinolinol was found to have a solid-state quantum yield of 0.57. ijcce.ac.ir

In contrast, a tripodal liquid-crystalline quinolinium salt that is non-luminescent in a pure THF solution (PLQY ≈ 0.0%) can have its quantum yield increase to 5.2% in a THF/water (1:9) mixture due to aggregation-induced emission. researchgate.net The solid-state PLQY for this compound was reported to be 12.6%. researchgate.net

The nature of the substituents and the counter-ion also plays a crucial role. In a study of carbazole-based pyridinium and quinolinium salts, the quinolinium compounds exhibited weaker photoluminescence (PLQY of 0.15 for Qui-BF₄ and 0.17 for Qui-Br) compared to their pyridinium counterparts. rsc.org This was attributed to the increased π-π stacking and intermolecular interactions in the quinolinium derivatives. rsc.org Furthermore, the fluorescence quantum yields of some indolizine-based coumarin (B35378) analogs derived from 2-methylquinolinium salts can reach up to 92%, demonstrating the potential for significant enhancement of luminescence efficiency through molecular design. rsc.org

| Compound/System | Condition | Photoluminescence Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 1-Methyl-7-amino-quinolinium fluorophore | Aqueous solution | 0.7 - 0.8 | nih.gov |

| Zinc (II) complex with 2-methyl-8-quinolinol | Solid state | 0.57 | ijcce.ac.ir |

| Tripodal liquid-crystalline quinolinium salt | THF solution | ~0.0% | researchgate.net |

| THF/water (1:9) | 5.2% | ||

| Solid state | 12.6% | ||

| Quinolinium-carbazole salt (Qui-BF₄) | Solid state | 0.15 | rsc.org |

| Quinolinium-carbazole salt (Qui-Br) | Solid state | 0.17 | |

| Indolizine-based coumarin analogs | Solution | Up to 92% | rsc.org |

Solvatochromism and Environmental Effects on Photophysical Behavior

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of 2-methylquinolinium derivatives. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule, which have different dipole moments. researchgate.nettaylorandfrancis.com The electronic absorption and emission spectra of these dyes are sensitive to solvent polarity, hydrogen bond donor/acceptor abilities, and polarizability. researchgate.nettaylorandfrancis.com

For example, styryl quinolinium dyes exhibit high sensitivity to the nature of the solvent. researchgate.net A notable case is 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide (DASQMI), which displays a strong solvent-polarity-dependent fluorescence. researchgate.net This molecule shows an anomalous 40 nm blue shift (negative solvatochromism) in its low-energy fluorescence band when moving from dimethyl sulfoxide (B87167) (DMSO) to water. researchgate.net This negative solvatochromism indicates that the ground state is better stabilized by solvation in highly polar, protic solvents like water compared to the excited state. researchgate.net

The photophysical behavior of trans-[2-(4-methoxystyryl)]quinoline-1-oxide shows a variation of emission colors from violet (~450 nm) to yellow (575 nm) in different environments. nih.gov In polar media, a significant red shift in both absorption and emission spectra points to an enhanced charge-transfer nature of the excited state. nih.gov The polarity of the environment can also affect the fluorescence intensity. Some quinolinium-based receptors are fluorescent in nonpolar solvents like dichloromethane (B109758) but are nearly quenched in polar solvents. nih.gov This is consistent with probes that are weakly fluorescent in hydrophilic environments but strongly fluorescent in hydrophobic ones. nih.gov

Photoinduced Electron Transfer (PET) and Charge Transfer (CT) Mechanisms

Photoinduced electron transfer (PET) and charge transfer (CT) are fundamental processes that govern the photophysical behavior of many 2-methylquinolinium systems. In a PET process, an electron is transferred from a photoexcited donor to an acceptor, resulting in charge separation. csic.esresearchgate.net This process is often responsible for the quenching of fluorescence in sensor molecules. For example, in quinolinium-based pH probes, the fluorescence is high when an appended amine receptor is protonated. nih.gov Upon deprotonation, the neutral amine can act as an electron donor, leading to PET to the excited quinolinium fluorophore and subsequent fluorescence quenching. nih.gov

The quenching of quinolinium fluorescence by various anions is also often mediated by a charge-transfer mechanism. researchgate.netnih.gov The efficiency of this process depends on the oxidation potential of the anion and the reduction potential of the excited quinolinium derivative. researchgate.netnih.gov The free energy change for charge transfer can be calculated and often correlates with the bimolecular quenching rate constants. researchgate.netnih.gov

In donor-acceptor systems based on quinolinium, the excited state can have a significant charge-transfer character. researchgate.netresearchgate.net This is particularly true for styryl derivatives where an electron-donating group is connected to the electron-accepting quinolinium moiety through a π-conjugated bridge. researchgate.net The formation of a twisted intramolecular charge transfer (TICT) state can occur in some of these molecules, where a twisting motion around a single bond in the excited state leads to a highly polar, charge-separated state. researchgate.net

Quenching Mechanisms of 2-Methylquinolinium-Type Fluorophores (e.g., Anion-Induced Quenching)

The fluorescence of 2-methylquinolinium and related quinolinium fluorophores is susceptible to quenching by various species, most notably anions. researchgate.nettheinstituteoffluorescence.compsu.edu This property has been extensively utilized in the development of fluorescent sensors for anions like chloride. nih.govtheinstituteoffluorescence.compsu.edu The quenching process can occur through different mechanisms, including dynamic (collisional) quenching and static quenching. psu.edu

Dynamic quenching involves the deactivation of the excited fluorophore upon collision with a quencher molecule. psu.edu This process is typically described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. psu.eduumz.ac.ir For many quinolinium derivatives, the quenching by halides such as Cl⁻, Br⁻, and I⁻ follows a dynamic mechanism. researchgate.nettheinstituteoffluorescence.com

The primary mechanism for anion-induced quenching in these systems is often a charge-transfer process from the anion to the excited quinolinium ring. researchgate.netnih.govpsu.edu The efficiency of quenching generally follows the ease of oxidation of the anion, with the order typically being I⁻ > Br⁻ > Cl⁻. researchgate.nettheinstituteoffluorescence.com In addition to charge transfer, other mechanisms like the heavy-atom effect can contribute to quenching, especially with heavier halides like iodide. researchgate.net

The sensitivity of a quinolinium fluorophore to a specific anion is quantified by the Stern-Volmer constant (Ksv). A higher Ksv value indicates a greater sensitivity. For example, a 6-methylquinoline (B44275) derivative was reported to have a chloride Ksv of 255 M⁻¹, which is significantly higher than many other quinolinium-based chloride sensors. theinstituteoffluorescence.com

| Fluorophore | Quencher Anion | Ksv (M⁻¹) | Reference |

|---|---|---|---|

| 6-Methylquinoline derivative (dye 1) | Cl⁻ | 255 | theinstituteoffluorescence.com |

| 6-Methylquinoline derivative (dye 1) | Br⁻ | 410 | |

| 6-Methylquinoline derivative (dye 1) | I⁻ | 630 | |

| Quinine | NaCl | 354 | umz.ac.ir |

| NaBr | 436 | ||

| NaI | 2385 |

Investigation of Optical Band Gaps for Optoelectronic Potential

The optical band gap (Eg) is a crucial parameter that determines the electronic and optical properties of a material and its potential for use in optoelectronic devices. It represents the minimum energy required to excite an electron from the valence band to the conduction band. For organic semiconductors, materials with optical band gaps lower than 3 eV are generally considered suitable for optoelectronic applications.

For a derivative of 2-methylquinolinium, specifically 2-methylquinolinium picrate (B76445), the optical energy bandgap was calculated to be 6.15 eV from UV-Vis spectroscopic studies. researchgate.net This high value suggests a large energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). However, other related organic materials show a range of band gaps. For instance, some narrow bandgap conjugated polymers for solar cells have optical band gaps between 1.58 and 1.63 eV. mdpi.com In another study, new iodobismuthates containing organic cations exhibited optical band gaps of 2.29 eV and 2.03 eV. researchgate.net The optical band gap of CdSe thin films can vary between 1.57 and 2.32 eV depending on the film thickness. nipne.ro The wide range of reported band gaps for related systems indicates that the electronic properties of 2-methylquinolinium-based materials can be significantly tuned through chemical modification and the formation of complexes or hybrid materials, highlighting their potential for further exploration in the field of optoelectronics.

Electrochemical Behavior and Redox Properties

Electroanalytical Studies: Cyclic Voltammetry

Cyclic voltammetry (CV) is a principal technique used to investigate the electrochemical properties of quinolinium salts. nih.govmdpi.com These studies provide critical data on reduction and oxidation potentials, the reversibility of electron transfer processes, and the stability of the generated radical species. nih.govnih.gov In a typical CV experiment, the current at a working electrode is measured as the potential is swept between two set points. The resulting voltammogram reveals characteristic peaks corresponding to redox events. mdpi.com

For quinolinium derivatives, CV studies have been conducted to correlate their electrochemical properties with their chemical structure and biological or chemical activity. nih.govresearchgate.net For instance, the electrochemical properties of various quinolinecarbaldehydes and their derivatives have been investigated, showing a strong link between the chemical structure, including the presence of methyl groups, and the observed reduction and oxidation potentials. nih.gov Studies on quinoline (B57606) derivatives bearing a 2,2′-bithiophene motif have shown multistep reversible reductions. researchgate.net The electrochemical behavior of quinolinium salts has also been studied in the context of their use as corrosion inhibitors for mild steel in acidic solutions, where techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) complement CV data. bohrium.comiitbhu.ac.inbohrium.com

The experimental setup for such studies typically involves a three-electrode cell, with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum), in a suitable solvent containing a supporting electrolyte. bohrium.commdpi.com The choice of solvent and electrolyte is crucial as it can influence the redox potentials and the stability of the electrochemically generated species.

Table 1: Summary of Electrochemical Studies on Quinolinium Derivatives

| Compound Type | Analytical Technique(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Various Quinolinium Salts | Cyclic Voltammetry (CV) | Reduction potentials ranged from -0.43 to -1.08 V; results correlated with structure and anticancer activity. | nih.gov |

| 8-hydroxy-quinoline-carbaldehyde derivatives | Cyclic Voltammetry (CV) | Strong correlation found between chemical structure (e.g., methylation) and redox potentials. | nih.gov |

| Quinoline-bithiophene derivatives | Cyclic Voltammetry (CV) | Showed multistep reversible reduction; properties depend on electron-donating/withdrawing substituents. | researchgate.net |

| Quinoline derivatives as corrosion inhibitors | Potentiodynamic Polarization, EIS | Act as mixed-type inhibitors; adsorption increases charge transfer resistance. | bohrium.com |

Determination of Redox Potentials

The redox potential of a molecule quantifies its tendency to gain or lose electrons. For quinolinium salts, the primary process of interest is typically reduction, where the quinolinium cation accepts an electron. The reduction potentials of N-methylquinolinium (NMQ+) and its derivatives have been determined through electrochemical methods like cyclic voltammetry and are often referenced against a standard electrode, such as the Saturated Calomel Electrode (SCE). csic.esnih.gov

The reduction potential for N-methylquinolinium cation has been reported to be approximately -0.96 V. researchgate.net Another study focusing on various quinolinium salts found reduction potentials ranging from -0.43 V to -1.08 V, demonstrating the significant influence of substituents on the quinoline ring. nih.gov For comparison, the related N-methylpyridinium cation has a more negative reduction potential of -1.32 V, indicating that the N-methylquinolinium cation is a stronger electron acceptor. researchgate.net The presence of electron-withdrawing or electron-donating groups on the quinoline structure can shift these potentials. researchgate.netnih.gov For example, studies on quinolinecarbaldehydes revealed that methylation facilitates oxidation, while the reduction potential becomes more negative compared to the non-methylated structures. nih.gov

These redox potentials are crucial for predicting the feasibility of electron transfer reactions. nih.gov For instance, in photocatalysis, the excited state redox potential of a sensitizer (B1316253) like NMQ+ determines its ability to oxidize or reduce a substrate molecule. csic.es

Table 2: Reported Redox Potentials for N-Methylquinolinium and Related Compounds

| Compound | Reduction Potential (V) | Reference Electrode | Notes | Reference(s) |

|---|---|---|---|---|

| N-Methylquinolinium cation | -0.96 | Not specified | Compared to N-methylpyridinium (-1.32 V). | researchgate.net |

| Various Quinolinium Salts | -0.43 to -1.08 | Not specified | Range depends on structural features and sidechains. | nih.gov |

| N-Methylquinolinium (photocatalyst) | E(NMQ+/NMQ•) = -0.85 | SCE | In acetonitrile (B52724). | nih.gov |

Electrochemical Reaction Mechanisms and Electron Transfer Processes

The electrochemical reduction of the 2-methylquinolinium cation, like other quinolinium salts, proceeds via the transfer of an electron to the aromatic system. This initial step forms a neutral radical species. nih.govacs.org The process is a classic example of an outer-sphere electron transfer mechanism, particularly in photoinduced reactions where the quinolinium salt acts as an electron acceptor. nih.gov

Studies on the photooxygenation of various substrates sensitized by N-methylquinolinium (NMQ+) have demonstrated that the reaction is initiated by a single electron transfer (ET) from the substrate to the excited state of the NMQ+ cation. nih.govacs.org This generates a sulfide (B99878) radical cation and the reduced form of the sensitizer (the NMQ• radical). nih.govacs.org The reduced sensitizer can then react with molecular oxygen to regenerate the ground-state NMQ+ and produce a superoxide (B77818) radical anion, continuing the catalytic cycle. acs.org

The mechanism of fluorescence quenching of the N-methylquinolinium cation by various molecules also involves electron transfer. rsc.org In the presence of hydroxy compounds like water and alcohols, a photoinduced proton-coupled electron transfer (PCET) has been proposed, where an alcohol or water molecule donates an electron to the photoexcited quinolinium cation. rsc.org In other contexts, such as cyclization reactions, quinolinium zwitterions can undergo nucleophilic attack, leading to dearomatization of the quinoline ring and the formation of various heterocyclic products. mdpi.com

Interfacial Electrochemistry

The behavior of 2-methylquinolinium chloride at an electrode-electrolyte interface is critical for applications such as corrosion inhibition and electrocatalysis. bohrium.comrsc.org As a quaternary ammonium (B1175870) cation, the 2-methylquinolinium ion interacts with the charged surface of an electrode, influencing the structure of the electrical double layer. rsc.orgacs.org

In corrosion inhibition, quinoline derivatives adsorb onto the metal surface (e.g., mild steel) in an acidic medium. bohrium.combohrium.com This adsorption process, which can involve both physical (electrostatic) and chemical interactions, forms a protective layer that impedes charge transfer and mass transport processes associated with corrosion. bohrium.com The positively charged nitrogen atom of the quinolinium ring facilitates strong interaction with the negatively charged metal surface.

Studies using techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS) on related quaternary ammonium-based ionic liquids have shown that the behavior of the cation at the interface is highly dependent on the nature of the counter-ion and the length of alkyl chains. acs.orgcore.ac.uk For instance, bulky anions can block the approach of the cation's alkyl chains to the electrode surface. acs.org In the context of the hydrogen evolution reaction, quaternary ammonium salts can modulate the hydrogen bond network at the metal/water interface, either promoting or inhibiting the reaction depending on the presence of other competing cations like Na+. rsc.org This highlights the complex role that the 2-methylquinolinium cation and its chloride counter-ion play in structuring the interfacial environment and thereby controlling electrochemical reactions.

Coordination Chemistry and Metal Complex Formation

Synthesis of Metal-Quinolinium Complexes and Salts

The synthesis of metal complexes involving the 2-methylquinolinium moiety is typically achieved through self-assembly or direct reaction methods in a suitable solvent. The specific product formed often depends on the metal salt, the ligand system, and the reaction conditions.

Iron(III) Complexes: Tetrachloroferrate(III) salts incorporating the 2-methylquinolinium cation have been synthesized. For instance, the reaction of the appropriate quinoline (B57606) derivative with an iron(III) chloride source yields crystalline products like [4-NH₂-2-Me(QH)][FeCl₄]. researchgate.net These reactions typically involve the protonation of the quinoline nitrogen, with the resulting quinolinium cation balancing the charge of the [FeCl₄]⁻ anion.

Zinc(II) Complexes: A common synthetic route involves the reaction of a 2-methyl-8-hydroxyquinoline ligand (Me-HQ) with a zinc halide. For example, the reaction between 2-methyl-8-hydroxyquinoline and zinc iodide in methanol (B129727), using a side-tube method at elevated temperatures, yields the ionic complex (Me-HQ-H)⁺[ZnI₂(Me-HQ)]⁻. ijcce.ac.ir In this structure, one molecule of the ligand chelates the zinc ion, while a second is protonated to form the 8-hydroxy-2-methylquinolinium cation, which acts as the counter-ion. ijcce.ac.iriucr.org Similar syntheses using zinc chloride in acetonitrile (B52724) have produced the solvated salt (C₁₀H₁₀NO)[Zn(C₁₀H₈NO)Cl₂]·2CH₃CN. researchgate.net

Tin(IV) Complexes: The synthesis of tin(IV) complexes often highlights the role of steric hindrance. When tin(IV) chloride is reacted with a mixture of 8-hydroxyquinoline (B1678124) and the bulkier 2-methyl-8-hydroxyquinoline in acetonitrile, the less hindered 8-hydroxyquinoline chelates to the tin atom. iucr.orgiucr.orgnih.gov The 2-methyl-8-hydroxyquinoline is protonated and acts as a counter-ion, resulting in the salt 8-hydroxy-2-methylquinolinium tetrachloro(quinolin-8-olato)stannate(IV). iucr.orgiucr.orgnih.govresearchgate.net In a different approach, reacting stannic chloride with 2-methyl-8-hydroxyquinoline and pyrazine-2-carboxylic acid in methanol results in the chelation of the less crowded carboxylate ligand, with the protonated 8-hydroxy-2-methylquinolinium serving as the cation. nih.gov

Structural Characterization of Metal Chelates (e.g., with Zn(II), Sn(IV), Fe(III))

X-ray crystallography is the definitive method for the structural characterization of these complexes, revealing detailed information about coordination geometries, bond lengths, and bond angles.

Zn(II) Chelates: In complexes such as (C₁₀H₁₀NO)[Zn(C₁₀H₈NO)I₂] and its chloride analogue, the zinc(II) ion is typically four-coordinate. ijcce.ac.iriucr.orgresearchgate.net It is chelated by the nitrogen and deprotonated oxygen atoms of a single 2-methylquinolin-8-olate ligand, with two halide ions completing the coordination sphere. iucr.org This arrangement results in a distorted tetrahedral geometry around the zinc center. ijcce.ac.iriucr.orgresearchgate.net The second quinoline molecule exists as the 8-hydroxy-2-methylquinolinium cation. ijcce.ac.ir

Sn(IV) Chelates: Tin(IV) complexes in this family commonly exhibit a six-coordinate, distorted octahedral geometry. iucr.orgiucr.orgnih.gov In the structure of 8-hydroxy-2-methylquinolinium tetrachlorido(quinolin-8-olato)stannate(IV), the Sn(IV) atom is chelated by one N,O-bidentate 8-hydroxyquinolinate ligand, with four chloride ions occupying the remaining coordination sites. nih.govresearchgate.net Due to steric hindrance from the methyl group, the 2-methyl-8-hydroxyquinoline does not bind to the metal but is protonated, forming the counter-cation. iucr.orgiucr.orgnih.gov Another example, dichloridobis(2-methylquinolin-8-olato-κN,O)tin(IV), also features a distorted octahedral environment, but with two chelating 2-methylquinolin-8-olate ligands and two chloride ions. researchgate.net

Fe(III) Chelates: Iron(III) complexes with the tetrachloroferrate(III) anion, [FeCl₄]⁻, are well-documented. In the salt [4-NH₂-2-Me(QH)][FeCl₄], the iron center is four-coordinated by four chloride ions, adopting a slightly distorted tetrahedral geometry. researchgate.net Similarly, the complex (C₁₀H₁₀N)₂[FeCl₄]Cl contains a discrete tetrahedral [FeCl₄]⁻ anion with a mean Fe-Cl bond distance of 2.1880 (7) Å. researchgate.net

Table 1: Selected Crystallographic Data for 2-Methylquinolinium Metal Complexes

| Compound Formula | Metal Ion | Crystal System | Space Group | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| (C₁₀H₁₀NO)[Zn(C₁₀H₈NO)I₂] | Zn(II) | Monoclinic | P2₁ | Distorted Tetrahedral | iucr.org |

| (C₁₀H₁₀NO)[Zn(C₁₀H₈NO)Cl₂]·2CH₃CN | Zn(II) | Monoclinic | P2₁/n | Distorted Tetrahedral | researchgate.net |

| (C₁₀H₁₀NO)[SnCl₄(C₉H₆NO)]·CH₃CN | Sn(IV) | Monoclinic | C2/c | Distorted Octahedral | nih.govresearchgate.net |

| [Sn(C₁₀H₈NO)₂Cl₂] | Sn(IV) | Triclinic | P1 | Distorted Octahedral | researchgate.net |

| [4-NH₂-2-Me(QH)][FeCl₄] | Fe(III) | Monoclinic | P2₁/c | Distorted Tetrahedral | researchgate.net |

| (C₁₀H₁₀N)₂[FeCl₄]Cl | Fe(III) | Monoclinic | P2₁/c | Tetrahedral | researchgate.net |

Coordination Geometry and Ligand Field Effects

The coordination geometry around the metal center is dictated by the metal ion's electronic configuration, its size, and the steric and electronic properties of the ligands.

Coordination Geometry: As established, Zn(II) (a d¹⁰ ion) complexes with 2-methylquinolinium-type ligands favor a tetrahedral geometry. ijcce.ac.iriucr.orgresearchgate.net The larger Sn(IV) ion readily accommodates six ligands, resulting in octahedral geometries. iucr.orgnih.govresearchgate.net The Fe(III) ion (a d⁵ ion) in these examples is found in a tetrahedral field when surrounded by four chloride ligands, forming the [FeCl₄]⁻ anion. researchgate.net

Ligand Field Effects: Ligand field theory (LFT) explains the electronic structure and properties of coordination complexes arising from the interaction between metal d-orbitals and ligand orbitals. wikipedia.org In the case of the tetrahedral [FeCl₄]⁻ anion, chloride is a weak-field ligand, leading to a small splitting of the d-orbitals. libretexts.org This results in a high-spin d⁵ configuration for the Fe(III) ion, with five unpaired electrons. This high-spin state is consistent with the magnetic properties observed in such complexes, which often exhibit antiferromagnetic interactions transmitted through the crystal lattice. researchgate.net For the octahedral Sn(IV) (a d⁰ ion) and tetrahedral Zn(II) (a d¹⁰ ion) complexes, the d-orbitals are either empty or completely filled, respectively, so magnetic properties and d-d electronic transitions are not primary features. The stability and geometry of these complexes are instead dominated by electrostatic interactions, covalent bonding, and steric factors.

Role of 2-Methylquinolinium Cation in Complex Stability and Supramolecular Architecture

The 2-methylquinolinium cation is not merely a spectator ion; it plays a critical role in the stabilization of the crystal lattice and the formation of extended supramolecular architectures.

Supramolecular Architecture: The cation is instrumental in directing the three-dimensional packing of the molecules in the crystal. This is achieved through a network of non-covalent interactions:

Hydrogen Bonding: Strong hydrogen bonds are consistently observed. In complexes containing the 8-hydroxy-2-methylquinolinium cation, an O-H···O hydrogen bond often links the cation to the oxygen atom of the coordinated ligand on the anion. ijcce.ac.iriucr.org Furthermore, the quinolinium N-H group frequently forms hydrogen bonds with chloride anions (N-H···Cl) or nitrogen atoms of solvent molecules (N-H···N). researchgate.netresearchgate.netiucr.orgnih.gov

π-π Stacking: The planar aromatic rings of the quinolinium cations facilitate significant π-π stacking interactions. researchgate.netijcce.ac.ir These interactions organize the cations into columns or layers, which are then interconnected with the complex anions via hydrogen bonds, building up robust one-, two-, or three-dimensional networks. researchgate.netijcce.ac.ir This intricate web of interactions is fundamental to the stability and structure of the crystalline solid.

Reactivity and Mechanistic Studies of 2 Methylquinolinium Chloride

Hydrogen-Exchange Reactions in Methyl-Substituted Quinolinium Ions

Hydrogen-deuterium (H-D) exchange reactions provide valuable insights into the reactivity of specific protons within a molecule. In methyl-substituted quinolinium ions, such as 2-methylquinolinium chloride, studies have focused on the exchange rates of hydrogens on the quinoline (B57606) ring and the methyl substituent.

Research has shown that in phosphate-buffered D₂O, only the ring α-hydrogen (at position 2) and the α- and γ-methyl hydrogens undergo H-D exchange at temperatures below 90°C. clockss.org This exchange is understood to be a base-catalyzed process that proceeds through a deprotonated transition state, which is stabilized by the positive charge of the quinolinium ring's nitrogen atom. clockss.org

The rate of this exchange is dependent on the pD (the measure of acidity in D₂O) of the solution. For the ring α-hydrogen, a linear relationship exists between the logarithm of the pseudo-first-order rate constant (log k_obs) and the pD value, with correlation coefficients indicating a strong positive correlation. clockss.org This suggests that as the basicity of the solution increases, the rate of hydrogen exchange also increases.

Comparative studies between N-methylquinolinium ions and N-aminoquinolinium ions have revealed that the N-amino group enhances the exchange rate of the ring α-hydrogen significantly more than the N-methyl group does. clockss.org Conversely, the N-amino group only slightly increases the exchange rate of the methyl hydrogens compared to the N-methyl group. clockss.org This difference in reactivity is attributed to the greater electron-withdrawing nature of the N-amino group, which further stabilizes the deprotonated transition state. clockss.org

The kinetics of H-D exchange generally follow first-order reaction kinetics. clockss.org The study of these exchange rates is not only crucial for understanding reaction mechanisms but also provides a method for the selective labeling of these compounds with deuterium (B1214612) or tritium. clockss.org

Table 1: pD-Dependence of H-D Exchange Rate for Ring α-Hydrogens in N-Substituted Quinolinium Ions at 90°C

| Compound | pD Range | Correlation Coefficient (r²) |

| N-CH₃-2Me-Q⁺ | 3.5 - 9.5 | 0.992 - 0.998 |

| N-NH₂-2Me-Q⁺ | 3.4 - 11.7 | 0.992 - 0.998 |

| Data derived from studies on various methyl-substituted quinolinium ions, illustrating the linear relationship between log k_obs and pD. clockss.org |

Nucleophilic Substitution and Addition/Elimination Pathways

The reactivity of this compound is significantly influenced by its quaternary ammonium (B1175870) structure, making the quinoline ring susceptible to nucleophilic attack. These reactions can proceed through different pathways, including direct nucleophilic substitution or an addition-elimination mechanism.

In nucleophilic acyl substitution reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of a leaving group. masterorganicchemistry.com While this compound does not have an acyl group, the principle of nucleophilic attack on an electron-deficient center is analogous. The positively charged nitrogen atom in the quinolinium ring activates the ring system towards nucleophilic attack.

Nucleophilic substitution reactions on the quinoline ring can lead to a variety of substituted derivatives. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles has been shown to result in the substitution of the 4-chloro group to yield 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com This highlights the susceptibility of the quinoline ring to nucleophilic displacement reactions.

The mechanism for reactions of acyl chlorides with nucleophiles is often described as nucleophilic addition-elimination. chemguide.co.uklibretexts.orgsavemyexams.com This involves an initial addition of the nucleophile to the electrophilic carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the aromatic system. chemguide.co.uklibretexts.org A similar two-step process can be envisaged for this compound, where a nucleophile adds to the electron-deficient quinolinium ring, followed by subsequent elimination steps.

The reactivity of the leaving group plays a crucial role in these substitution reactions. For instance, in di-substituted quinolines, the presence of an ethylthio group at position-2, instead of a chloro group, was found to facilitate hydrazinolysis, indicating the importance of the leaving group's nature in determining the reaction outcome. mdpi.com

Protonation Effects on Reactivity and Structure

Protonation and deprotonation events can dramatically alter the reactivity of a molecule by changing its electronic properties. masterorganicchemistry.com For quinolinium compounds, protonation of the nitrogen atom is a key feature that defines their structure and reactivity.

In the case of 8-hydroxy-2-methylquinolinium chloride, protonation of the quinoline nitrogen atom affects the molecular geometry, including the N···O bite distances and the C–N–C angle. researchgate.net This protonation also leads to greater conjugation of the benzene (B151609) ring with the hydroxyl group. researchgate.net The crystal structure of 8-hydroxy-2-methylquinolinium chloride dihydrate confirms the protonated state of the quinoline nitrogen. researchgate.net

The acidity of the medium, and therefore the protonation state, can control reaction pathways. For example, the complexation and decomplexation of N-methylquinolinium salts with a water-soluble macrocyclic host can be reversibly controlled by adjusting the pH of the solution. rsc.org Addition of acid leads to the protonation of carboxylate groups on the host, causing the decomplexation and precipitation of the host. rsc.org Subsequent addition of a base deprotonates the host, allowing it to re-form the complex with the quinolinium salt. rsc.org

Furthermore, protonation can enhance the reactivity of the quinolinium system in certain reactions. For instance, the dearomative photocycloaddition of quinolines to alkenes is believed to be enhanced by protonation, which affects the triplet state reactivity. thieme-connect.com In the fragmentation of radical cations derived from phenylsulfanylacetic acid, the presence of water, which can act as a proton source, was found to increase the rate of decarboxylation. acs.org

The crystal structures of related compounds, such as 7-carboxy-8-hydroxy-2-methylquinolinium chloride monohydrate, show that the quinoline nitrogen atom is protonated. researchgate.net This protonation facilitates the formation of extensive hydrogen-bonding networks, which stabilize the crystal structure. researchgate.netiucr.org

Table 2: Effect of Protonation on N-Methylquinolinium Salt Complexation

| Condition | Host State | Guest State | Complexation |

| Neutral/Basic | Deprotonated (carboxylate) | N-methylquinolinium salt | Formed |

| Acidic | Protonated (carboxylic acid) | N-methylquinolinium salt | Decomplexed |

| This table illustrates the reversible control of host-guest complexation by altering the protonation state of the host molecule in the presence of an N-methylquinolinium guest. rsc.org |

Theoretical Insights into Reaction Energetics and Transition States

Computational chemistry provides powerful tools to investigate the energetics and transition states of chemical reactions involving this compound, offering insights that complement experimental findings.

Theoretical models, such as the semiempirical quantum chemical method RM1, have been successfully used to predict the structural and energetic properties of transition states and intermediates in various chemical reactions. scielo.brscielo.br These methods are particularly valuable for studying complex reaction potential energy surfaces where multiple transition states may exist. scielo.br For instance, in borderline reactions where two mechanisms merge, a single transition state can lead to two different products. wayne.edu Ab initio molecular dynamics (AIMD) calculations can be employed to simulate the reaction trajectories from the transition state to the products. wayne.edu

In the context of nucleophilic aromatic substitution, computational studies can help elucidate the reaction mechanism. For reactions that proceed via a benzyne (B1209423) intermediate, theoretical calculations can explain why the reaction requires a hydrogen atom adjacent to the leaving group and why specific isomers are formed. masterorganicchemistry.com

Density Functional Theory (DFT) calculations are frequently used to study the molecular structure and properties of quinolinium derivatives. For example, DFT calculations on 8-hydroxyquinolinium derivatives have been used to compare optimized structures with experimental observations, providing insights into the effects of protonation and hydrogen bonding. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) can be used to compute theoretical UV-visible spectra, which can then be compared with experimental data to further validate the calculated electronic structure. tandfonline.com

Furthermore, computational studies have been instrumental in understanding the quenching mechanism of quinolinium-based fluorescent indicators. The correlation between the free energy change for charge transfer, calculated from the indicator's spectral and electrochemical properties, and the quenching rate constants suggests a charge-transfer mechanism. researchgate.net Theoretical analyses have also been developed to parallel experimental results in studies of stereoselective protonation, showing that the hybridization at the α-enolate carbon in the ketonization transition state is close to sp². acs.org

Advanced Materials and Sensing Applications Non Clinical

Development of Fluorescent Probes and Sensors

The quinolinium moiety within 2-Methylquinolinium chloride serves as a key component in the design of fluorescent probes and sensors. These sensors operate on the principle of fluorescence quenching or enhancement upon interaction with specific analytes.

Anion Detection (e.g., Chloride Sensors)

Quinolinium-based compounds, including 2-Methylquinolinium derivatives, are notable for their use as fluorescent indicators for anions, particularly chloride. thermofisher.comresearchgate.net The mechanism often involves a dynamic quenching process where collisions between the excited fluorophore and the anion lead to a decrease in fluorescence intensity. thermofisher.compsu.edu This quenching is not typically associated with spectral shifts, making ratio measurements challenging. thermofisher.com

Table 1: Characteristics of Quinolinium-Based Anion Sensors

| Feature | Description | Source |

|---|---|---|

| Detection Mechanism | Primarily diffusion-limited collisional quenching. | thermofisher.com |

| Quenching Process | Can involve both dynamic and static quenching. | psu.edu |

| Dominant Mechanism | Often charge transfer from the anion to the quinolinium fluorophore. | researchgate.netpsu.edu |

| Selectivity | Can be engineered through preorganized host structures. | psu.edu |

| Common Analytes | Chloride, Acetate, Bromide, Iodide, Thiocyanate. | thermofisher.comresearchgate.netpsu.edu |

pH Sensing Mechanisms

The fluorescence of certain quinolinium derivatives can be modulated by pH. rsc.orgresearchgate.net This property is harnessed to create fluorescent pH sensors. The mechanism typically involves the protonation or deprotonation of a functional group on the sensor molecule, which in turn affects the electronic properties of the quinolinium fluorophore and its fluorescence output. acs.org

For example, water-soluble fluorescent pH sensors have been developed based on the 7-amino-1-methylquinolinium chromophore. acs.org In these systems, the protonation state of an amine receptor unit, linked to the quinolinium core, dictates the fluorescence intensity. acs.org The complexation and decomplexation of host-guest systems involving N-methylquinolinium salts can also be controlled by pH, offering a visual method of detection. rsc.orgresearchgate.netrsc.org

Application in Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in OLEDs are not extensively documented in the provided context, related quinoline (B57606) derivatives are significant in this field. For instance, a novel zinc(II) complex incorporating 2-methyl-8-quinolinol has been synthesized and utilized as a dopant in the fabrication of OLEDs, achieving green electroluminescence. ijcce.ac.ir The high solubility of such complexes is advantageous for their incorporation into polymer backbones, paving the way for soluble metal complex polymers in electroluminescent applications. ijcce.ac.ir The broader field of organic optoelectronics, which includes OLEDs, leverages the properties of conjugated organic materials for various applications. researchgate.net

Integration into Metal-Organic Perovskites and Hybrid Materials for Optoelectronic Potential

For example, metal-organic perovskites synthesized with 4-methylquinolinium chloride have been characterized for their structural, spectral, and photophysical properties, highlighting their potential in electronics. researchgate.net The integration of organic molecules into perovskite structures can modulate their band gaps and enhance stability, which is crucial for their performance in optoelectronic devices. researchgate.netmdpi.comrsc.org The general formula for hybrid perovskites is ABX3, where 'A' can be an organic cation. nso-journal.org

Host-Guest Chemistry and Molecular Recognition with Macrocyclic Systems

The 2-methylquinolinium cation can act as a guest molecule in host-guest chemical systems, particularly with macrocyclic hosts like pillararenes and other custom-synthesized macrocycles. rsc.orgresearchgate.netrsc.orgresearchgate.net These interactions are driven by non-covalent forces and are of interest for developing molecular recognition systems and functional supramolecular assemblies. rsc.orgrsc.org

A water-soluble macrocyclic host has been shown to form a 1:1 complex with N-methylquinolinium salts in water. rsc.orgresearchgate.netrsc.org The complexation and decomplexation of this system can be controlled by altering the pH of the solution, which can be observed by the naked eye. rsc.orgresearchgate.netrsc.org This controllable host-guest system has potential applications in the fabrication of functional supramolecular structures. rsc.org

Table 2: Host-Guest System with N-Methylquinolinium Salts

| Host | Guest | Stoichiometry | Control Mechanism | Potential Application | Source |

|---|---|---|---|---|---|

| Water-soluble macrocyclic arene | N-methylquinolinium salts | 1:1 | pH change | Functional supramolecular assemblies | rsc.orgresearchgate.netrsc.org |

Non-Linear Optical (NLO) Materials Research

Organic materials with significant second-order optical nonlinearities are sought after for applications such as frequency conversion and high-speed information processing. mdpi.com Quinolinium-based compounds are among the organic salts investigated for their NLO properties. researchgate.net The molecular structure and crystal packing of these materials are crucial in determining their macroscopic NLO response. mdpi.com

Research into materials like 2-methylquinolinium-5-sulphosalicylate monohydrate involves a comprehensive analysis of its molecular structure, and optical and nonlinear optical properties to assess its potential for optoelectronic applications. researchgate.net The suitability of a crystal for optical devices can be evaluated through its transmittance spectrum, which provides information about its electronic structure and optical transitions. researchgate.net While the provided search results mention related quinolinium compounds in the context of NLO research, specific NLO data for this compound is not detailed. researchgate.netmdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Advanced Derivatization

The development of new and efficient methods for synthesizing and modifying 2-methylquinolinium chloride and its derivatives is a cornerstone of future research. While traditional synthetic routes exist, emerging research focuses on creating more streamlined and versatile pathways.

One promising approach involves palladium-catalyzed reactions, which have been utilized to synthesize novel quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues. bohrium.com This method involves a two-step, one-pot process that includes an intramolecular cyclization, demonstrating the potential for complex molecular architectures. bohrium.com Another area of interest is the use of microwave-assisted synthesis, which can significantly reduce reaction times to as little as five minutes and produce high yields of quinolinium salts without the need for extensive purification. researchgate.net

Advanced derivatization strategies are also crucial for tuning the properties of this compound. Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. gcms.cz For instance, 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) has been developed as a highly reactive and thiol-specific derivatizing agent for liquid chromatography. researchgate.net This reagent reacts instantaneously with thiols under mild conditions to form stable 2-S-quinolinium derivatives, which are easily detectable. researchgate.net Other derivatization agents like 2-hydrazinoquinoline (B107646) (HQ) are being explored for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples using liquid chromatography-mass spectrometry (LC-MS). mdpi.com The reaction of HQ with aldehydes and ketones forms hydrazones. mdpi.com

Future efforts will likely focus on developing even more selective and efficient derivatization reagents and synthetic methodologies. These advancements will enable the creation of a wider array of 2-methylquinolinium-based compounds with tailored functionalities for specific applications.

Table 1: Examples of Derivatization Agents and Their Applications

| Derivatization Agent | Target Analyte(s) | Application |

| 2-chloro-1-methylquinolinium tetrafluoroborate | Thiols | Liquid Chromatography |

| 2-hydrazinoquinoline (HQ) | Carboxylic acids, Aldehydes, Ketones | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| 2,4,6-trinitrobenzenesulfonic acid (TNBS) | Aminoglycosides | Spectrophotometric Assay |

| Phenyl isothiocyanate | Ammonia, Aliphatic amines | High-Performance Liquid Chromatography (HPLC) |

Integration of Advanced Spectroscopic and Imaging Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound and its derivatives is critical for optimizing their performance in various applications. Advanced spectroscopic and imaging techniques are indispensable tools for probing these processes at high spatial and temporal resolutions.

Fluorescence imaging, particularly using two-photon laser scanning microscopy, has emerged as a powerful method for studying dynamic processes in biological systems. researchgate.netnih.gov For instance, derivatives of 2-methylquinolinium, such as 6-methoxy-N-ethylquinolinium iodide (MEQ), are used as fluorescent indicators for intracellular chloride ions. nih.gov Changes in chloride concentration can be monitored by observing the quenching of MEQ fluorescence, providing insights into processes like GABA receptor activation in brain slices. nih.gov To distinguish between changes in ion concentration and cell volume, MEQ can be used in conjunction with other fluorescent indicators like calcein-AM. nih.gov

Time-resolved spectroscopy offers the ability to study the dynamics of tautomerism and other fast molecular processes in real-time. numberanalytics.com Techniques like ultrafast UV-Vis spectroscopy can reveal the kinetics and mechanisms of these transformations on the picosecond timescale. numberanalytics.com Furthermore, advanced spectroscopic methods such as mass spectrometry, infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) are being employed to detect and characterize various chemical and biological systems. amr-insights.eu

Magnetic Resonance Imaging (MRI) is another valuable tool, and the development of bioresponsive MRI probes is an active area of research. rsc.org These probes can enhance the specificity of MRI measurements, allowing for the non-invasive imaging of biological processes at the molecular level. rsc.org

Future research will likely see a greater integration of these advanced techniques to study the complex dynamics of 2-methylquinolinium-based systems in diverse environments, from solutions to living cells.

Synergistic Combination of Computational and Experimental Methodologies

The integration of computational modeling with experimental studies provides a powerful approach to understanding and predicting the properties and behavior of this compound and its derivatives. This synergistic approach allows for a deeper understanding of structure-property relationships and can guide the design of new materials with desired functionalities. core.ac.uk

Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the structural, electronic, and spectroscopic properties of molecules. researchgate.netresearchgate.net These calculations can provide insights that complement experimental data from techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. researchgate.nettandfonline.com For example, DFT calculations have been used to study the nonlinear optical (NLO) activity of imidazole (B134444) derivatives and to understand the intermolecular interactions in crystal packing. tandfonline.com In the study of tetrahydroacridine derivatives, theoretical calculations helped to explain the impact of different substituents on the electronic orbital distribution and energy band gaps. nih.gov

Molecular dynamics simulations can be used to study the dynamic behavior of molecules and their interactions with their environment. unibs.it This is particularly useful for understanding complex processes like host-guest binding and self-assembly. acs.org For instance, computational calorimetry simulations have been used to calculate the thermodynamics of host-guest binding, providing valuable data that can be compared with experimental measurements. acs.org

The future of this field lies in the continued and enhanced synergy between computational and experimental approaches. core.ac.uk By combining the predictive power of theoretical models with the validation of experimental results, researchers can accelerate the discovery and development of new 2-methylquinolinium-based materials.

Design of Tailored Materials with Enhanced and Tunable Photophysical and Electrochemical Properties

A major focus of future research is the rational design of materials based on this compound with precisely controlled photophysical and electrochemical properties. This involves strategically modifying the molecular structure to influence factors like absorption and emission wavelengths, fluorescence quantum yields, and redox potentials. rsc.org

The photophysical properties of quinolinium derivatives can be tuned by introducing different functional groups. For example, attaching electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, leading to shifts in the absorption and emission spectra. rsc.org The synthesis of π-conjugated styryl quinolinium push-pull chromophores has demonstrated that the electron-withdrawing strength of the quinolinium acceptor group significantly influences the second-order nonlinear optical response. researchgate.net Specifically, 1,2- and 1,4-dimethylquinolinium groups have shown remarkably large first hyperpolarizability values. researchgate.net

The electrochemical properties can also be tailored. For instance, the introduction of methoxy (B1213986) groups to tetrahydroacridine derivatives leads to a red shift in emission and higher fluorescence quantum yields. nih.gov The onset potentials for oxidation and reduction, and consequently the HOMO and LUMO energy levels, can be modified by different substituents, which in turn affects the electrochemical band gap. nih.gov

The design of materials with tunable properties is crucial for a wide range of applications, including organic electronics, photovoltaics, and fluorescent sensors. tudelft.nl Future research will continue to explore new design principles, such as extending the π-conjugated backbone, heteroatom-doping, and creating twisted intramolecular charge transfer (TICT) systems, to achieve even greater control over the properties of these materials. rsc.orgacs.org

Table 2: Influence of Substituents on Photophysical and Electrochemical Properties

| Substituent Type | Effect on Photophysical Properties | Effect on Electrochemical Properties |

| Electron-donating groups (e.g., methoxy) | Red shift in emission, increased fluorescence quantum yield | Higher HOMO energy, smaller energy band gap |

| Electron-withdrawing groups (e.g., trifluoromethoxy) | Can lead to red shifts in emission | Lower HOMO and LUMO energies |

| π-conjugated systems | Enhanced nonlinear optical response | Tunable redox potentials |

Investigation of Complex Multicomponent Systems and Self-Assembly Processes

The ability of 2-methylquinolinium derivatives to participate in complex multicomponent systems and self-assembly processes opens up exciting avenues for the creation of functional supramolecular structures. uni.wroc.plugr.es Understanding and controlling these interactions is key to developing new materials with emergent properties.

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net For example, in 2-methylquinolinium-5-sulphosalicylate monohydrate, the components self-assemble into a 3-D supramolecular network through hydrogen bonding and other weak interactions. researchgate.net The study of tricopper(II) cores has also shown self-assembly from 2-methylquinolinium cations. uni.wroc.pl

The investigation of host-guest complexation is another important area. Understanding the kinetics of association and dissociation is crucial for applications in fields like catalysis and biomedical science. rsc.org Time-resolved measurements can provide insights into the mechanistic details of how guests are included in and released from host molecules. rsc.org

Future research will focus on designing 2-methylquinolinium-based building blocks that can self-assemble into well-defined and functional architectures, such as nanoscale cages and other polyhedral frameworks. nih.gov The ability to control the self-assembly process will enable the creation of sophisticated materials for applications in areas like molecular recognition, encapsulation, and catalysis.

Q & A

Q. How can this compound be applied in cross-disciplinary research (e.g., materials science)?

- Methodological Answer :

- Electrochemical Studies : Test as a corrosion inhibitor via Tafel polarization in acidic media.

- Photophysical Applications : Measure fluorescence quantum yields for OLED material screening.

- Collaborative Frameworks : Partner with materials scientists to co-author studies, ensuring compliance with dual-disciplinary reporting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.